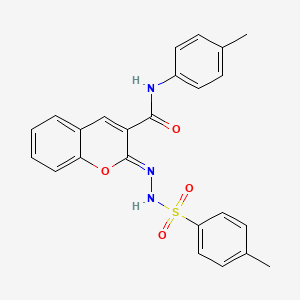

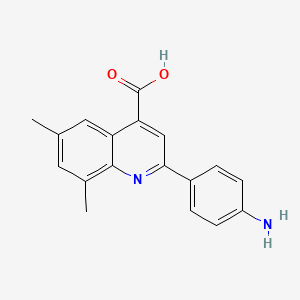

4-(2-(Pyrimidin-2-yloxy)acetamido)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis details for 4-(2-(Pyrimidin-2-yloxy)acetamido)benzamide were not found, there are general methods for synthesizing similar compounds. For instance, a series of novel benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Further modification of these amines could potentially lead to the synthesis of 4-(2-(Pyrimidin-2-yloxy)acetamido)benzamide .Molecular Structure Analysis

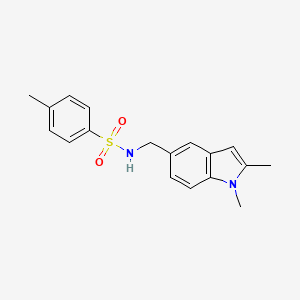

The molecular structure of 4-(2-(Pyrimidin-2-yloxy)acetamido)benzamide consists of a benzamide group linked to a pyrimidine ring via an ether and amide linkage. The pyrimidine ring is a heterocyclic aromatic compound that occurs widely in nature .Applications De Recherche Scientifique

Anti-Fibrosis Activity

The compound has been used in the design of structures in medicinal chemistry due to its wide range of pharmacological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Antiviral Activity

A series of new compounds has been synthesized by replacing the glutamic acid part of the Pemetrexed drug with primary, secondary, and aryl amines . These novel non-glutamate 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives showed 4- to 7-folds higher antiviral activity than its structurally similar commercial drug Pemetrexed against Newcastle disease virus, an avian paramyxovirus .

Antimicrobial Activity

Pyrimidine derivatives, including those with a structure similar to “4-(2-(Pyrimidin-2-yloxy)acetamido)benzamide”, are known to exhibit antimicrobial activities .

Antitumor Activity

Pyrimidine derivatives are also known for their antitumor activities . This makes “4-(2-(Pyrimidin-2-yloxy)acetamido)benzamide” a potential candidate for cancer research and treatment.

Enzyme Inhibition

The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry and the compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities, including enzyme inhibition .

Anti-Inflammatory Activity

Pyrimidine derivatives are known to exhibit anti-inflammatory activities . This suggests that “4-(2-(Pyrimidin-2-yloxy)acetamido)benzamide” could potentially be used in the treatment of inflammatory diseases.

Orientations Futures

The future directions for 4-(2-(Pyrimidin-2-yloxy)acetamido)benzamide could involve further modifications of the compound to enhance its antiviral activity . Additionally, due to its potential applications in various fields of research and industry, further studies could be conducted to explore its other potential uses.

Mécanisme D'action

Mode of Action

If it acts similarly to other pyrimidinamine derivatives, it may inhibit the electron transport in mitochondrial complex i, disrupting the energy production in cells . This could lead to cell death, providing the compound with its potential fungicidal or pesticidal properties.

Result of Action

If it acts similarly to other pyrimidinamine derivatives, it could lead to cell death by disrupting energy production within the cell .

Propriétés

IUPAC Name |

4-[(2-pyrimidin-2-yloxyacetyl)amino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3/c14-12(19)9-2-4-10(5-3-9)17-11(18)8-20-13-15-6-1-7-16-13/h1-7H,8H2,(H2,14,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMFMXNMWRVUEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(Pyrimidin-2-yloxy)acetamido)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Cyano-3-[1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2388937.png)

![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-4-piperidinecarboxamide](/img/structure/B2388938.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2388944.png)

![10,11-Dimethoxy-6,8,13,13a-tetrahydro-5H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline](/img/structure/B2388951.png)

![2,6-difluoro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2388952.png)

![tert-butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2388953.png)